Cas no 74478-96-9 (Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate)

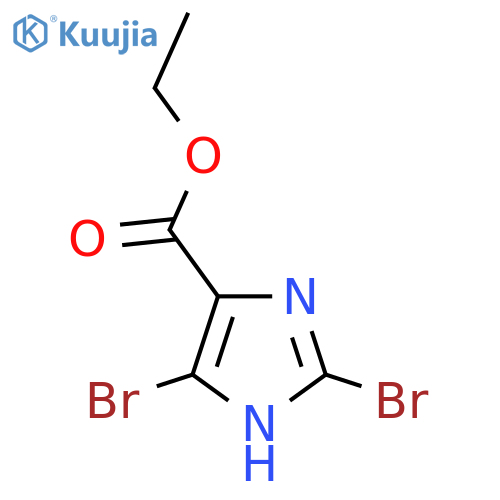

74478-96-9 structure

商品名:Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate

Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate

- AIKWQIDGBPGVEV-UHFFFAOYSA-N

- 2,4-Dibromo-5-imidazolic acid, ethyl ester

- ethyl 2,5-dibromo-1H-imidazole-4-carboxylate

- Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate #

- SCHEMBL16101517

- SCHEMBL22263358

- Ethyl2,4-dibromo-1H-imidazole-5-carboxylate

- F30579

- MFCD29059195

- DB-171071

- 74478-96-9

- CS-0142072

- BS-53164

-

- インチ: 1S/C6H6Br2N2O2/c1-2-12-5(11)3-4(7)10-6(8)9-3/h2H2,1H3,(H,9,10)

- InChIKey: AIKWQIDGBPGVEV-UHFFFAOYSA-N

- ほほえんだ: BrC1=C(C(=O)OCC)N=C(N1)Br

計算された属性

- せいみつぶんしりょう: 297.87755g/mol

- どういたいしつりょう: 295.87960g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 179

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55

- 疎水性パラメータ計算基準値(XlogP): 2.7

Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A892880-100mg |

Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate |

74478-96-9 | 97% | 100mg |

$14.0 | 2025-02-26 | |

| Ambeed | A892880-5g |

Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate |

74478-96-9 | 97% | 5g |

$202.0 | 2025-02-26 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD447002-100mg |

Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate |

74478-96-9 | 97% | 100mg |

¥40.0 | 2024-04-18 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TJ018-1g |

Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate |

74478-96-9 | 97% | 1g |

1157.0CNY | 2021-07-14 | |

| eNovation Chemicals LLC | Y1086319-5g |

Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate |

74478-96-9 | 95% | 5g |

$515 | 2023-05-17 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TJ018-200mg |

Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate |

74478-96-9 | 97% | 200mg |

323.0CNY | 2021-07-14 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TJ018-50mg |

Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate |

74478-96-9 | 97% | 50mg |

138.0CNY | 2021-07-14 | |

| Ambeed | A892880-1g |

Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate |

74478-96-9 | 97% | 1g |

$51.0 | 2025-02-26 | |

| abcr | AB461441-250mg |

Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate, 95%; . |

74478-96-9 | 95% | 250mg |

€89.30 | 2024-04-16 | |

| A2B Chem LLC | AI55841-250mg |

Ethyl 2,4-dibromo-1h-imidazole-5-carboxylate |

74478-96-9 | 95% | 250mg |

$12.00 | 2024-04-19 |

Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate 関連文献

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

2. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

-

Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579

-

Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

74478-96-9 (Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate) 関連製品

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:74478-96-9)Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate

清らかである:99%

はかる:5g

価格 ($):229.0